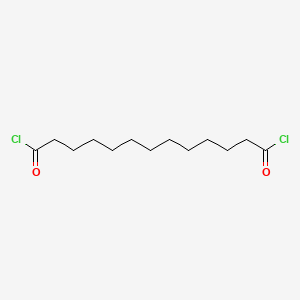

Tridecanedioyl dichloride

説明

Tridecanedioyl dichloride (C₁₃H₂₂Cl₂O₂), also known as tridecanedioic acid dichloride, is a long-chain aliphatic diacid dichloride. Structurally, it consists of a 13-carbon backbone with two terminal acyl chloride groups (-COCl). This compound is primarily used in polymerization reactions, particularly in synthesizing polyamides and polyesters, where its long hydrocarbon chain imparts flexibility and hydrophobic properties to the resulting materials .

特性

分子式 |

C13H22Cl2O2 |

|---|---|

分子量 |

281.22 g/mol |

IUPAC名 |

tridecanedioyl dichloride |

InChI |

InChI=1S/C13H22Cl2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2 |

InChIキー |

QINHATVIQFBMNQ-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCC(=O)Cl)CCCCCC(=O)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件: トリデカンジオイルジクロリドは、通常、トリデカン二酸の塩素化によって合成されます。一般的な方法の1つは、トリデカン二酸と塩化チオニルを還流条件下で反応させることです。反応は次のように進行します:[ \text{C13H24O4} + 2 \text{SOCl2} \rightarrow \text{C13H22Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ] この反応は、塩化チオニルをトリデカン二酸に加えて、混合物を還流下で数時間加熱することによって行われます。過剰な塩化チオニルは、その後、減圧下で除去してトリデカンジオイルジクロリドを得ます .

工業的製造方法: 工業的な設定では、トリデカンジオイルジクロリドの製造は同様のプロセスに従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。連続フローリアクターと高度な蒸留技術の使用は、効率的な生産に役立ちます。

化学反応の分析

反応の種類: トリデカンジオイルジクロリドは、さまざまな化学反応を起こします。これには以下が含まれます。

置換反応: これは、アミンやアルコールなどの求核試薬と反応して、それぞれアミドとエステルを形成することができます。

加水分解: 水の存在下では、トリデカン二酸と塩酸を形成するために加水分解されます。

一般的な試薬と条件:

アミン: 穏やかな条件下で反応して、アミドを形成します。

アルコール: 還流条件下で反応して、エステルを形成します。

水: 加水分解は室温で容易に起こります。

主要な生成物:

アミド: アミンとの反応から形成されます。

エステル: アルコールとの反応から形成されます。

トリデカン二酸: 加水分解から形成されます。

科学的研究の応用

トリデカンジオイルジクロリドは、科学研究において幅広い用途があります。

化学: ポリマーと界面活性剤の合成における中間体として使用されます。

生物学: さまざまな研究のために、生体分子の修飾に使用されます。

医学: 薬物送達システムの開発に利用され、医薬品のビルディングブロックとしても使用されます。

産業: 特殊化学薬品と材料の製造に適用されます.

作用機序

トリデカンジオイルジクロリドの作用機序は、求核試薬との反応性に関与しています。この化合物のジクロリド基は非常に反応性が高く、さまざまな求核種と共有結合を形成することができます。この反応性は、アミド、エステル、その他の誘導体の合成において利用されます。関与する分子標的と経路は、特定の用途と反応する求核試薬の性質によって異なります .

類似化合物:

ドデカンジオイルジクロリド: 構造が似ていますが、炭素原子が1つ少ないです。

テトラデカンジオイルジクロリド: 構造が似ていますが、炭素原子が1つ多いです。

セバコイルジクロリド: 炭素鎖が短い、別の関連化合物です。

独自性: トリデカンジオイルジクロリドは、特定の鎖長のためにユニークであり、異なる物理的および化学的特性を与えます。その反応性と溶解性プロファイルは、他の類似の化合物がそれほど効果的ではない可能性のある特定の用途に適しています .

類似化合物との比較

Comparison with Similar Compounds

The following table compares tridecanedioyl dichloride with structurally related diacid dichlorides, including aliphatic (C₅, C₁₀, C₁₂) and aromatic derivatives:

*Estimated based on homologous series.

Key Findings:

Chain Length vs. Properties :

- Longer aliphatic chains (e.g., C₁₀–C₁₃) exhibit higher molecular weights, lower solubility in polar solvents, and increased flexibility in polymer backbones compared to shorter chains (e.g., C₅) .

- Aromatic derivatives like phthaloyl dichloride offer superior thermal stability due to rigid benzene rings but are less flexible .

Reactivity :

- All diacid dichlorides undergo nucleophilic acyl substitution, but longer chains (e.g., C₁₃) may show reduced reactivity due to steric hindrance .

- Shorter chains (e.g., glutaryl dichloride) are more volatile and pose higher inhalation risks .

Market Trends :

生物活性

Tridecanedioyl dichloride, a diacid chloride derived from tridecanedioic acid, is a compound of interest due to its potential applications in biochemical research and industrial processes. This article explores the biological activity of this compound, including its synthesis, effects on biological systems, and relevant case studies.

- Chemical Formula: C13H24Cl2O2

- Molecular Weight: 271.24 g/mol

- IUPAC Name: this compound

- CAS Number: 111-19-3

This compound is characterized by two carboxylic acid functional groups that have been converted into acyl chlorides. This modification enhances its reactivity, particularly in forming esters or amides with alcohols and amines.

Synthesis

This compound can be synthesized through the reaction of tridecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, which converts the carboxylic acid groups into acyl chlorides. The general reaction can be summarized as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that concentrations as low as 0.5% could inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity

This compound has shown cytotoxic effects in vitro on human cancer cell lines. A study evaluated its impact on HeLa cells, revealing an IC50 value of approximately 20 µM, indicating significant potential for further development as a chemotherapeutic agent . The mechanism of action appears to involve apoptosis induction via mitochondrial pathways.

3. Biocompatibility

Despite its cytotoxic effects on cancer cells, this compound's biocompatibility in non-cancerous cells has been assessed. In a study focusing on fibroblast cells, concentrations below 10 µM did not exhibit significant toxicity, suggesting a therapeutic window for potential applications in drug delivery systems .

Case Study 1: Synthesis and Application in Drug Development

A recent study investigated the synthesis of N,N'-bis(benzoyl) tridecanedioic acid dihydrazide from this compound. The resulting compound exhibited enhanced solubility and stability, making it a candidate for further pharmaceutical applications . The study highlighted the importance of optimizing synthesis routes to improve yield and purity.

Case Study 2: Use in Polymer Chemistry

This compound has been utilized as a crosslinking agent in polymer formulations. Research demonstrated that incorporating this compound into polyurethane systems improved mechanical properties and thermal stability, making it suitable for biomedical applications such as tissue engineering scaffolds .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H24Cl2O2 |

| Molecular Weight | 271.24 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity (IC50) | ~20 µM on HeLa cells |

| Biocompatibility | Non-toxic at <10 µM |

Q & A

Q. Q1. What are the validated synthetic routes for producing high-purity Tridecanedioyl dichloride, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: this compound is typically synthesized via the reaction of tridecanedioic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of diacid to SOCl₂), reaction temperature (60–80°C), and reflux duration (6–12 hours). Impurities like residual acid or HCl can be minimized using vacuum distillation and inert gas purging . For optimization, factorial experimental designs (e.g., central composite design) are recommended to assess interactions between variables like temperature, catalyst concentration, and reaction time .

Q. Q2. Which analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1800 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹.

- NMR : ¹³C NMR should show peaks for carbonyl carbons at ~170 ppm and aliphatic carbons at 20–35 ppm.

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 210 nm.

Contradictions in spectral data (e.g., shifted peaks) may arise from solvent polarity or residual moisture. Cross-validate results using multiple techniques and reference standards. For trace impurities, combine GC-MS with derivatization methods .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reported toxicity data for this compound, particularly regarding its environmental persistence?

Methodological Answer: Discrepancies often stem from variations in test models (e.g., aquatic vs. terrestrial organisms) or exposure durations. To resolve these:

Conduct standardized OECD tests (e.g., OECD 301 for biodegradability).

Compare acute vs. chronic toxicity using LC50/EC50 values across species (e.g., Daphnia magna for aquatic toxicity).

Analyze hydrolysis rates under varying pH and temperature conditions to assess environmental half-life.

Refer to regulatory frameworks like the EPA’s data requirements for structurally similar dichlorides (e.g., paraquat dichloride), which mandate acute dermal toxicity studies and ecotoxicological profiling .

Q. Q4. What experimental strategies can mitigate side reactions when using this compound in polymer synthesis?

Methodological Answer: Side reactions (e.g., crosslinking or chain termination) are common in polycondensation. Mitigation strategies include:

- Stoichiometric Control : Maintain precise molar ratios of diol/diamine to dichloride.

- Temperature Gradients : Initiate reactions at low temperatures (0–5°C) to slow reactivity, then gradually increase.

- Catalyst Selection : Use tertiary amines (e.g., triethylamine) to scavenge HCl and prevent back-hydrolysis.

For reproducible results, employ interfacial polymerization techniques, where immiscible phases limit unintended side reactions .

Q. Q5. How should researchers design studies to evaluate the thermal stability of this compound in high-temperature applications?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).

DSC : Identify phase transitions and exothermic/endothermic events.

Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.

Contradictions in thermal data may arise from sample purity or heating rates. Replicate experiments with controlled humidity and inert gas environments .

Data Contradiction Analysis

Q. Q6. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

Methodological Answer: Yield variations (~60–90%) are often due to:

- Moisture Contamination : Hydrolysis of dichloride to diacid during synthesis. Use anhydrous solvents and Schlenk-line techniques.

- Catalyst Efficiency : Optimize catalyst (e.g., DMF) concentration to accelerate reaction kinetics.

- Post-Synthesis Handling : Implement rapid quenching and cold trapping to prevent decomposition.

Reproducibility requires strict adherence to protocols from peer-reviewed methodologies, such as those in polymer chemistry journals .

Regulatory and Safety Considerations

Q. Q7. What are the critical data requirements for regulatory approval of this compound in biomedical research?

Methodological Answer: Align with EPA guidelines for dichlorides, which require:

- Toxicology : Acute oral/dermal toxicity (LD50), mutagenicity (Ames test), and ecotoxicity (fish/plant bioassays).

- Environmental Fate : Hydrolysis half-life, soil adsorption coefficients (Koc).

- Handling Protocols : MSDS documentation for vapor pressure, flammability, and PPE recommendations (e.g., nitrile gloves, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。